Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with 3-(4-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The enolate ion formed from diethyl propanedioate acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the alkylation reaction.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Heat: Applied to induce decarboxylation.
Major Products Formed
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Carboxylic Acids: Resulting from the hydrolysis of ester groups.
Scientific Research Applications
Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Explored for its role in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate involves its reactivity as a malonic ester. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The fluorophenoxy group may also interact with specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the fluorophenoxy group.
Diethyl [3-(2-fluorophenoxy)propyl]malonate: Similar structure but with a different position of the fluorine atom on the phenoxy group.
Uniqueness
Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate is unique due to the presence of the 4-fluorophenoxy group, which can impart distinct chemical and biological properties compared to other malonic esters
Properties
IUPAC Name |
diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMOTQMTYOYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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